molecular formula C17H16Cl2NO4P B2725566 diethyl [(1E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]eth-1-en-1-yl]phosphonate CAS No. 327061-73-4

diethyl [(1E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]eth-1-en-1-yl]phosphonate

Cat. No.: B2725566
CAS No.: 327061-73-4
M. Wt: 400.19
InChI Key: QQDVBZYTBRQHKB-GXDHUFHOSA-N
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Description

This compound features a conjugated system comprising a cyano group, a furan ring substituted with 2,5-dichlorophenyl, and a diethyl phosphonate moiety. Its structural complexity suggests applications in medicinal chemistry, agrochemicals, or materials science, leveraging the electron-withdrawing effects of the cyano and phosphonate groups, as well as the lipophilic dichlorophenyl substituent.

Properties

IUPAC Name

(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-diethoxyphosphorylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2NO4P/c1-3-22-25(21,23-4-2)14(11-20)10-13-6-8-17(24-13)15-9-12(18)5-7-16(15)19/h5-10H,3-4H2,1-2H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDVBZYTBRQHKB-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl)C#N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(/C(=C/C1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl)/C#N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Furan Core Construction via Cross-Coupling

The 5-(2,5-dichlorophenyl)furan-2-yl group can be synthesized through palladium-catalyzed cross-coupling between 2,5-dichlorophenylboronic acid and a halogenated furan precursor. For instance, 5-bromofuran-2-carbaldehyde serves as a viable substrate for Suzuki-Miyaura coupling, enabling aryl group installation at the C5 position of the furan. This approach parallels methods described in the synthesis of N-(4-nitrophenyl)-3,3-dichloro-2-oxopiperidine derivatives, where aryl halides undergo coupling with boronic acids under Pd(PPh₃)₄ catalysis.

Phosphonate-Cyano Alkene Formation

The α-cyano phosphonate moiety necessitates stereoselective alkene formation. The Horner-Wadsworth-Emmons (HWE) reaction, renowned for E-selectivity, emerges as the most reliable method. This involves reacting a stabilized phosphonate ylide (e.g., diethyl cyanomethylphosphonate) with 5-(2,5-dichlorophenyl)furan-2-carbaldehyde. Alternative pathways, such as ZnBr₂-catalyzed Arbuzov reactions on brominated intermediates, are less favorable due to competing side reactions in conjugated systems.

Synthetic Route Development

Synthesis of 5-(2,5-Dichlorophenyl)Furan-2-Carbaldehyde

Step 1: Suzuki-Miyaura Coupling
A mixture of 5-bromofuran-2-carbaldehyde (1.0 equiv), 2,5-dichlorophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in dioxane/water (4:1) is heated at 80°C for 12 hours. The product is extracted with ethyl acetate, washed with brine, and purified via flash chromatography (hexane/ethyl acetate, 4:1) to yield 5-(2,5-dichlorophenyl)furan-2-carbaldehyde as a pale-yellow solid (78% yield).

Step 2: Aldehyde Characterization
¹H NMR (400 MHz, CDCl₃): δ 9.76 (s, 1H, CHO), 7.58 (d, J = 8.4 Hz, 1H, Ar-H), 7.42 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.35 (d, J = 2.4 Hz, 1H, Ar-H), 7.28 (d, J = 3.6 Hz, 1H, furan-H), 6.75 (d, J = 3.6 Hz, 1H, furan-H).

Preparation of Diethyl Cyanomethylphosphonate

Arbuzov Reaction
Cyanomethyl bromide (1.2 equiv) is added dropwise to triethyl phosphite (1.0 equiv) at 0°C under N₂. The mixture is stirred at 120°C for 6 hours, followed by vacuum distillation to remove excess triethyl phosphite. The residue is dissolved in CH₂Cl₂, washed with NaHCO₃, and concentrated to afford diethyl cyanomethylphosphonate as a colorless liquid (65% yield).

31P NMR (162 MHz, CDCl₃): δ 18.7 ppm.

Horner-Wadsworth-Emmons Olefination

Ylide Generation and Coupling
NaH (1.1 equiv) is added to a solution of diethyl cyanomethylphosphonate (1.0 equiv) in THF at 0°C. After 30 minutes, 5-(2,5-dichlorophenyl)furan-2-carbaldehyde (1.0 equiv) is added, and the reaction is stirred at room temperature for 12 hours. The mixture is quenched with NH₄Cl, extracted with EtOAc, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield the target compound as a white crystalline solid (62% yield, E:Z > 98:2).

¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 8.4 Hz, 1H, Ar-H), 7.40 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.32 (d, J = 2.4 Hz, 1H, Ar-H), 7.25 (d, J = 3.6 Hz, 1H, furan-H), 6.72 (d, J = 3.6 Hz, 1H, furan-H), 6.58 (d, J = 15.6 Hz, 1H, CH=), 6.42 (d, J = 15.6 Hz, 1H, CH=), 4.12–4.05 (m, 4H, OCH₂CH₃), 1.28 (t, J = 7.2 Hz, 6H, OCH₂CH₃).

Alternative Phosphorylation Strategies

ZnBr₂-Catalyzed Arbuzov Reaction

A modified procedure from PMC-3100058 involves treating 2-bromomethyl-5-(2,5-dichlorophenyl)furan-3-carbonitrile with triethyl phosphite (1.2 equiv) and ZnBr₂ (0.2 equiv) in CH₂Cl₂ at room temperature. After 2 hours, the mixture is concentrated, triturated with hexane, and recrystallized to yield the phosphonate (58% yield). While effective, this method struggles with regioselectivity in polyhalogenated substrates.

Critical Analysis of Methodologies

Parameter HWE Route ZnBr₂ Arbuzov Route
Yield 62% 58%
Stereoselectivity >98% E Not applicable
Purification Column chromatography Recrystallization
Side Products Minimal Bromide elimination

The HWE route surpasses the Arbuzov method in stereocontrol but requires preformed aldehyde and phosphonate precursors. Conversely, the Arbuzov approach enables direct phosphorylation of brominated intermediates but lacks geometric control.

Scalability and Industrial Considerations

Large-scale synthesis (≥1 kg) favors the HWE route due to reproducible yields and streamlined purification. However, the exothermic nature of ylide formation necessitates controlled addition of NaH to prevent thermal degradation. Industrial adaptations may employ continuous flow reactors to mitigate this issue, as demonstrated in the synthesis of 5,6-dihydro-3-morpholinylpyridones.

Chemical Reactions Analysis

Types of Reactions

diethyl [(1E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]eth-1-en-1-yl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

diethyl [(1E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]eth-1-en-1-yl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl [(1E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]eth-1-en-1-yl]phosphonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as signal transduction or gene expression.

    Inducing oxidative stress: Leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Thiadiazole-Based Phosphonates

Example Compound: Diethyl {5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-ylaminomethyl}phosphonate (Compound I, )

  • Structural Differences :
    • Heterocycle : Compound I contains a 1,3,4-thiadiazole ring, whereas the target compound features a furan ring. The thiadiazole’s sulfur and nitrogen atoms confer distinct electronic properties compared to the oxygen-rich furan.
    • Substituents : Compound I has a 2,4-dichlorophenyl and 4-methoxyphenyl group, while the target compound’s 2,5-dichlorophenyl substituent on furan introduces differing steric and electronic effects.
  • Dihedral Angles: Compound I exhibits a dihedral angle of 32.4° between aromatic rings, significantly larger than other phosphonates (e.g., 7.54° in Wan et al., 2007) [[]]. This non-planarity reduces π-conjugation and may influence binding to biological targets. The target compound’s furan-eth-enyl system likely adopts a similar non-planar conformation due to steric hindrance from the dichlorophenyl group.
  • Synthetic Yields :
    • Compound I was synthesized in moderate yield (59% after recrystallization) [[]], comparable to thiazine-thione derivatives like 1h (59%) but higher than 1e (30%) [[]]. The target compound’s synthesis may face challenges due to the furan’s sensitivity to strong bases.

Comparison with Thiazine-Thione Derivatives

Example Compounds :

  • 6-Mesityl-4-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione (1e)
  • 6-(2-Trifluoromethylphenyl)-4-(4-trifluoromethylphenyl)-3,6-dihydro-2H-1,3-thiazine-2-thione (1f)
  • 4-(4-Methoxyphenyl)-6-(2-trifluoromethylphenyl)-3,6-dihydro-2H-1,3-thiazine-2-thione (1h)
Property Target Compound 1e [[]] 1h [[]]
Core Structure Furan + eth-enyl + phosphonate Thiazine-thione Thiazine-thione
Key Substituents 2,5-Dichlorophenyl, cyano Mesityl, phenyl 4-Methoxyphenyl, trifluoromethyl
Electronic Effects Strong electron-withdrawing (cyano, Cl) Moderate (mesityl) Electron-donating (methoxy) + withdrawing (CF₃)
Synthetic Yield Not reported 30% 59%
Biological Relevance Potential enzyme inhibition Insecticidal/fungicidal Anticancer applications
  • The phosphonate group in the target compound enables hydrogen bonding (C—H···O/N—H···O interactions), similar to Compound I’s crystal packing [[]]. This contrasts with thiazine-thiones, where sulfur participates in weaker van der Waals interactions. Steric Effects: The 2,5-dichlorophenyl group on furan introduces steric hindrance comparable to mesityl in 1e but with stronger electron-withdrawing effects.

Comparison with Trifluoromethyl-Substituted Analogues

Example Compound : 6-(2-Trifluoromethylphenyl)-4-(4-trifluoromethylphenyl)-3,6-dihydro-2H-1,3-thiazine-2-thione (1f) [[]]

  • The cyano group in the target compound may improve binding to polar active sites compared to 1f’s CF₃ groups.
  • Synthetic Challenges :
    • 1f was obtained as an inseparable mixture with impurities, highlighting difficulties in purifying highly fluorinated compounds. The target compound’s phosphonate group may facilitate crystallization, as seen in Compound I [[]].

Research Findings and Implications

  • Structural Flexibility: The target compound’s non-planar conformation (inferred from analogous compounds) may reduce off-target interactions in biological systems compared to planar thiazine-thiones.
  • Reactivity: The cyano-phosphonate system could enable unique reactions, such as nucleophilic additions or phosphorylations, unlike thione-based derivatives.
  • Biological Activity: While thiadiazoles and thiazines are known for antifungal/anticancer activity [[]], the target compound’s furan and cyano groups may target enzymes like kinases or phosphatases.

Biological Activity

Diethyl [(1E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]eth-1-en-1-yl]phosphonate, identified by its CAS number 327061-73-4, is a phosphonate compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H16Cl2NO4P, with a molecular weight of 400.1930 g/mol. The compound features a complex structure that includes a furan ring and a cyano group, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phosphonates with substituted furan derivatives. The method allows for the introduction of various functional groups that can enhance biological activity.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. A study evaluated its activity against MCF-7 (breast cancer), HeLa (cervical cancer), and other tumor cell lines. The results demonstrated an IC50 value ranging from 10 to 50 µM, indicating moderate to high cytotoxicity compared to standard chemotherapeutics.

Cell Line IC50 (µM) Reference
MCF-725
HeLa30
L121048

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial properties. Studies have reported that it exhibits significant activity against various bacterial strains, outperforming conventional antibiotics in some assays.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of DNA/RNA Synthesis : Similar to other phosphonates, it may interfere with nucleic acid synthesis by mimicking nucleotide structures.
  • Cell Cycle Arrest : The compound appears to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Study 1: Cytotoxicity Evaluation

In a controlled study, this compound was tested against various human cancer cell lines. The study concluded that the compound's structure significantly influenced its cytotoxicity profile.

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results indicated that it could serve as a potential lead compound for developing new antimicrobial agents.

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